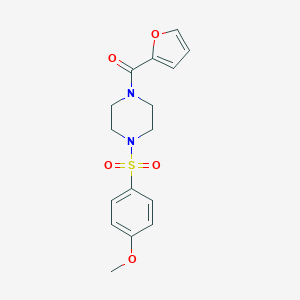
1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a furan ring, a piperazine ring, and a methoxy-benzenesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the furan ring and the piperazine ring separately. The furan ring can be synthesized through the cyclization of alkynyl oxiranes in the presence of p-toluenesulfonic acid and methanol . The piperazine ring is then introduced through a nucleophilic substitution reaction with a suitable sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furanones
Reduction: Hydroxyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Furan-2-yl-methanone derivatives: Similar in structure but may have different functional groups attached to the furan ring.
Piperazine derivatives: Compounds with variations in the substituents on the piperazine ring.
Methoxy-benzenesulfonyl derivatives: Compounds with different substituents on the benzene ring.
Uniqueness
1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to its combination of the furan ring, piperazine ring, and methoxy-benzenesulfonyl group, which imparts specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H18N2O5S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
furan-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C16H18N2O5S/c1-22-13-4-6-14(7-5-13)24(20,21)18-10-8-17(9-11-18)16(19)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3 |
InChI 键 |
JRZLMAJUZAWBLF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B248529.png)
![{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE](/img/structure/B248530.png)
![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B248531.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B248532.png)
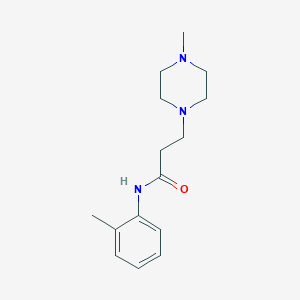
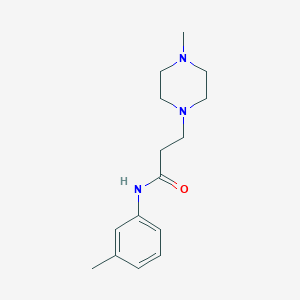

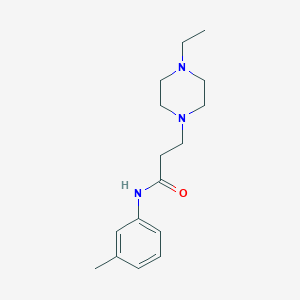
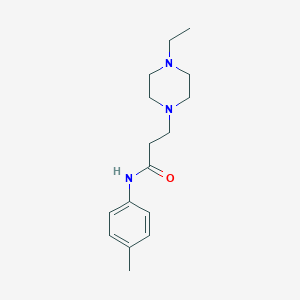

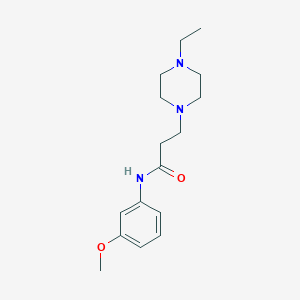
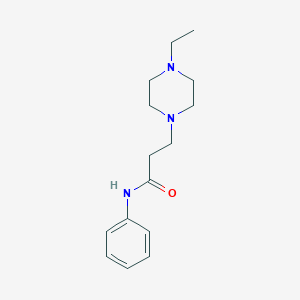
methanone](/img/structure/B248577.png)
![(4-BENZYLPIPERIDINO){1-[(4-METHOXYPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE](/img/structure/B248582.png)
